N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide is a heterocyclic compound featuring a benzo-fused 1,4-oxazepine core. The molecule integrates a 7-membered oxazepine ring with a 4-oxo group, ethyl and geminal dimethyl substituents at position 5, and a 2-methoxyacetamide moiety at position 7.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-18-12-7-6-11(17-14(19)9-21-4)8-13(12)22-10-16(2,3)15(18)20/h6-8H,5,9-10H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFCFPHDJRCTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Oxazepine Formation
The benzoxazepine scaffold is constructed through intramolecular cyclization. A representative approach involves:
- Starting Material Preparation :
- 2-Amino-5-ethylphenol is reacted with ethyl acetoacetate in the presence of a Lewis acid (e.g., ZnCl₂) to form a Schiff base intermediate.
- Ring Closure :
Table 1: Comparison of Cyclization Conditions for Benzoxazepine Derivatives
| Starting Materials | Catalyst/Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 2-Amino-5-ethylphenol + ethyl acetoacetate | ZnCl₂, toluene | 110°C, 12h | 78 | |
| o-Aminophenol + diketone | H₂SO₄, DMF | 80°C, 8h | 65 |
Functionalization of the 8-Position Amine
The free amine at the 8-position is critical for subsequent acylation. Protecting group strategies (e.g., Boc or acetyl) may be employed during earlier steps to prevent undesired side reactions. Deprotection under mild acidic conditions (e.g., HCl in dioxane) regenerates the amine for coupling.
Acylation with 2-Methoxyacetyl Chloride
Coupling Reaction Optimization
The 8-position amine undergoes acylation with 2-methoxyacetyl chloride. Key considerations include:
- Base Selection : Triethylamine or DMAP neutralizes HCl generated during the reaction.
- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both the amine and acyl chloride.
Representative Procedure :
- Dissolve 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine (1.0 eq) in anhydrous DCM.
- Add triethylamine (2.5 eq) and 2-methoxyacetyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 6–12h, monitor by TLC.
- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify via column chromatography (SiO₂, hexane/EtOAc).
Table 2: Acylation Reaction Parameters for Analogous Compounds
| Acylating Agent | Solvent | Base | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3,4-Dimethylbenzoyl chloride | THF | Et₃N | 8 | 85 | |
| 2-Phenoxyacetyl chloride | DCM | DMAP | 6 | 78 | |
| 4-Isopropoxybenzoyl chloride | DMF | Pyridine | 10 | 72 |
Catalytic and Green Chemistry Considerations
Patent CN103102321A highlights the use of transition metal catalysts (Pd, Pt, Ru) for benzazole synthesis without oxidants. While this method targets benzoxazoles, adapting such catalysts for oxidative cyclization in benzoxazepine formation could enhance atom economy. For instance, palladium-catalyzed C–N coupling might streamline ring closure steps.
Industrial-Scale Optimization Strategies
- Catalyst Recycling : Pd-based catalysts from patent CN103102321A can be recovered via filtration, reducing costs.
- Continuous Flow Synthesis : Automating cyclization and acylation steps minimizes reaction times and improves reproducibility.
- Solvent Recovery : Distillation and reuse of DCM or THF align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamide moiety, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C21H26N2O5S. The molecular weight is approximately 418.51 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
The biological activity of this compound has been linked to its interaction with various biological targets. It exhibits inhibitory effects on specific enzymes and pathways involved in disease processes.
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of farnesyl diphosphate synthase (FPPS), which plays a critical role in cholesterol biosynthesis and is implicated in cancer and other diseases .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various pathogens .
Anticancer Activity
Recent studies have investigated the anticancer potential of related compounds within the oxazepin family. For instance:
- A derivative with similar structural features demonstrated significant inhibition of cancer cell proliferation in vitro with an IC50 value of 0.91 nM against specific cancer cell lines .
Antimicrobial Effects
A study focusing on the synthesis and evaluation of oxazepine derivatives highlighted their antimicrobial properties:
- Compounds derived from oxazepin structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria .
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. Current data on this compound remain limited; however, related compounds have undergone toxicity evaluations indicating manageable safety margins in preclinical models.
Scientific Research Applications
Structural Features
The compound features a benzo[b][1,4]oxazepine core with an ethyl and dimethyl substitution pattern, contributing to its stability and potential bioactivity. Its molecular formula is , with a molecular weight of approximately 382.46 g/mol. The presence of the methoxyacetamide moiety enhances its pharmacological profile by potentially facilitating interactions with various biological targets.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas due to its dual functionality as both an oxazepine and sulfonamide derivative. This combination may enhance its pharmacological profile compared to traditional sulfonamides or other heterocycles. Preliminary studies suggest that it may possess anti-inflammatory , antimicrobial , and anticancer properties .
Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo) interacts with specific molecular targets:
- Enzyme Modulation : It may influence pathways related to inflammatory responses and microbial resistance.
- Anticancer Activity : Initial studies have indicated significant growth inhibition against various cancer cell lines . For instance, compounds derived from this structure have demonstrated percent growth inhibitions (PGIs) of over 85% against certain cancer cell lines such as SNB-19 and OVCAR-8.
Case Studies
Several case studies have explored the biological activity and therapeutic potential of related compounds:
- Anticancer Studies : Research published in ACS Omega demonstrated that derivatives of the oxazepine class exhibited significant anticancer activity against multiple cancer cell lines, indicating their potential as effective chemotherapeutic agents .
- Anti-inflammatory Effects : Studies have suggested that modifications to the oxazepine structure can lead to enhanced anti-inflammatory properties through selective inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with derivatives from the provided evidence, focusing on synthesis, molecular features, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target’s benzo[b][1,4]oxazepine core is distinct from the thiazolidinone (in 3a-l and benzamide-thiazolidinedione derivatives) and benzamide scaffolds. Oxazepines are less common in agrochemicals but are explored in CNS drug discovery due to their conformational flexibility and bioavailability . Thiazolidinone derivatives (e.g., 3a-l) are widely studied for antimicrobial and anti-inflammatory activities, attributed to their 4-oxo and sulfur-containing rings, which enhance electrophilic reactivity .
Functional Group Impact: The 2-methoxyacetamide group in the target compound may improve solubility compared to bulkier substituents (e.g., coumarin-linked acetamides in 3a-l) .
Biological Implications :
- While etobenzanid and sulfentrazone (from ) are herbicides, the target’s oxazepine-acetamide structure aligns more closely with neuroactive compounds (e.g., anxiolytic oxazepam analogs). However, this remains speculative without direct data.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Construction of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted aminophenol derivatives under reflux conditions with catalysts like triethylamine .
- Step 2 : Functionalization at the 8-position by introducing the ethyl and dimethyl groups via alkylation, followed by oxidation to form the 4-oxo moiety .
- Step 3 : Coupling the 2-methoxyacetamide group using chloroacetyl chloride or similar reagents in anhydrous solvents (e.g., DCM) under inert atmospheres .
- Purification : HPLC or column chromatography is critical to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl at C5, methoxy at C2) and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., ~406.4 g/mol for C21H21F3N2O3 analogs) .
- HPLC : Purity assessment and detection of byproducts (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures during amide coupling reduces side reactions (e.g., hydrolysis) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes unwanted solvolysis .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve cyclization efficiency in benzoxazepine core formation .
- Example : A 20% yield increase was observed in analogs when DMF replaced THF in coupling reactions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Compare substituent effects (e.g., ethyl vs. allyl at C5) on target binding using molecular docking .
- Enzyme Assays : Test inhibition of enzymes like kinases or proteases to identify mechanisms (e.g., trifluoromethyl analogs in showed enhanced enzyme affinity vs. methoxy derivatives) .
- Case Study : Allyl-substituted analogs exhibited higher antimicrobial activity than ethyl derivatives due to increased membrane permeability .
Q. How are structure-activity relationships (SAR) explored for this compound class?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .
- Biological Screening : Test against disease models (e.g., cancer cell lines, bacterial strains) to correlate substituents with efficacy .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents on bioactivity .
Experimental Design & Data Analysis
Q. What experimental controls are critical in bioactivity assays for this compound?
- Methodological Answer :
- Positive Controls : Use established drugs (e.g., doxorubicin for cytotoxicity assays) to validate assay sensitivity .
- Negative Controls : Include solvent-only groups (e.g., DMSO) to rule out vehicle effects .
- Dose-Response Curves : Generate IC50 values across 5–6 concentrations to assess potency gradients .
Q. How are stability and solubility challenges addressed in formulation studies?
- Methodological Answer :
- Solubility Enhancers : Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes improve aqueous solubility .
- Stability Testing : Accelerated degradation studies under varied pH/temperature to identify degradation pathways (e.g., oxazepine ring hydrolysis) .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
